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Compound of Interest

Compound Name: 3,4,5-Trifluorocinnamic acid

cat. No.: 83382470

An In-Depth Technical Guide to 3,4,5-Trifluorocinnamic Acid: Properties, Synthesis, and
Applications in Drug Discovery

Abstract

3,4,5-Trifluorocinnamic acid is a fluorinated derivative of cinnamic acid, emerging as a
significant building block in the fields of medicinal chemistry and materials science. The
strategic placement of three fluorine atoms on the phenyl ring profoundly alters the molecule's
electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the
development of novel therapeutic agents. This technical guide provides a comprehensive
analysis of the core physicochemical properties of 3,4,5-Trifluorocinnamic acid, with a
primary focus on its molecular weight and other key identifiers. Furthermore, it details a robust
synthetic protocol, explores its potential applications in drug development, and offers insights
into its handling and safety. This document is intended to serve as a critical resource for
researchers, chemists, and professionals in the pharmaceutical industry.

Core Physicochemical Properties

The foundational characteristics of a chemical compound are crucial for its application in
research and development. 3,4,5-Trifluorocinnamic acid is identified by a unique set of
properties that dictate its behavior in chemical reactions and biological systems. Its molecular
weight is a central parameter for all stoichiometric calculations.
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Property Value References
Molecular Weight 202.13 g/mol [1]

CAS Number 152152-19-7 [1][21[3]
Molecular Formula CoHsF302 [1]

Light creamy lemon powder /

Appearance White solid 12
Melting Point 195-199 °C [2]
Boiling Point (Predicted) 273.8+35.0°C [2]
Density (Predicted) 1.468 + 0.06 g/cm?3 [2]
pKa (Predicted) 413 +0.10 [2]

N Store at 2-8°C under inert gas
Storage Conditions ) [2]
(Nitrogen or Argon)

The Strategic Advantage of Fluorination in Drug
Design

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal
chemistry. The trifluorinated phenyl ring of 3,4,5-Trifluorocinnamic acid is not merely a
structural feature; it is a functional modification designed to enhance the parent molecule's
pharmacological profile.

Causality Behind Fluorination:

e Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to
metabolic cleavage by cytochrome P450 enzymes. Substituting hydrogen atoms with fluorine
can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo.

» Binding Affinity: Fluorine is highly electronegative and can participate in favorable
electrostatic interactions (dipole-dipole, hydrogen bonds) with protein targets. This can lead
to a significant increase in binding affinity and potency.
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 Lipophilicity and Permeability: The introduction of fluorine atoms increases the lipophilicity of
the molecule, which can enhance its ability to cross cell membranes and improve oral
bioavailability.

Strategic Impact of Trifluorination

3,4,5-Trifluorocinnamic
Acid Scaffold
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Click to download full resolution via product page

Caption: Impact of the trifluoro-phenyl moiety on drug properties.

Synthesis and Mechanistic Considerations

The synthesis of cinnamic acid derivatives is well-established in organic chemistry. For 3,4,5-
Trifluorocinnamic acid, the Knoevenagel condensation offers a reliable and efficient route,
reacting a substituted benzaldehyde with a source of active methylene, such as malonic acid.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b3382470?utm_src=pdf-body-img
https://www.benchchem.com/product/b3382470?utm_src=pdf-body
https://www.benchchem.com/product/b3382470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3382470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthetic Workflow: Knoevenagel Condensation

Reaction Vessel: Aqueous Workup: Purification:

nnnnnnn - Add Pyridine (solvent) - Cool reaction mixture Isolate - Filter precipitate Yields Final Product:

- Add Piperidine (catalyst) - Acidify with HCI (aq) - Wash with cold water 3,4,5-Trifluorocinnamic Acid
- Heat to reflux - Precipitate forms - Recrystallize from Ethanol/Water

Starting Materials:
- 3,4,5-Trifluorobenzaldehyde
- Malonic Acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Knoevenagel Condensation

This protocol is a self-validating system; successful synthesis is confirmed by the precipitation
of the product upon acidification and verified by melting point analysis against the known value.

o Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stir bar, combine 3,4,5-trifluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2-
3 mL per gram of aldehyde).

o Causality: Pyridine acts as both the solvent and a basic catalyst, facilitating the initial
condensation step. Malonic acid provides the active methylene group required for the
carbon-carbon bond formation.

o Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

o Causality: Piperidine is a stronger base than pyridine and is the primary catalyst for the
Knoevenagel condensation, deprotonating the malonic acid.

o Reaction: Heat the mixture to reflux (approximately 115 °C) for 4-6 hours. The reaction
progress can be monitored by Thin Layer Chromatography (TLC).

o Causality: Heating provides the activation energy for the reaction and, crucially, promotes
the decarboxylation of the intermediate to form the final a,3-unsaturated carboxylic acid.
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o Workup and Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour
the dark solution into a beaker containing a stirred solution of concentrated hydrochloric acid
and ice.

o Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid to
precipitate out of the aqueous solution due to its lower solubility.

 Purification: Collect the resulting precipitate by vacuum filtration and wash thoroughly with
cold water to remove residual pyridine hydrochloride and other water-soluble impurities.

o Final Product: Recrystallize the crude solid from an ethanol/water mixture to yield pure 3,4,5-
Trifluorocinnamic acid as a crystalline solid. Confirm purity by melting point determination
and spectroscopic analysis.

Applications in Drug Development

Fluorinated cinnamic acids are valuable intermediates in the synthesis of pharmaceutically
active compounds.[4][5] Their rigid structure and modifiable carboxylic acid handle make them
ideal for creating libraries of compounds for screening. The trifluoro-substitution pattern, in
particular, offers a unique electronic signature for probing interactions within a biological
target's binding pocket.

Role as a Versatile Chemical Scaffold

The primary application of 3,4,5-Trifluorocinnamic acid is as a building block. The carboxylic
acid group is a versatile functional handle that can be readily converted into a wide range of
other functional groups, most commonly amides, via coupling reactions.

Application Workflow: Amide Coupling

Amide Bond Formation:
- Add primary/secondary
amine (R-NH2)

Carboxylic Acid Activation:
- Add EDC/HOBt
- Forms active ester intermediate

Target Molecule:
Fluorinated Cinnamide
Derivative

3,4,5-Trifluorocinnamic Step1 ,
Acid
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Caption: Use as a scaffold in the synthesis of bioactive amides.

Experimental Protocol: EDC/HOBt Amide Coupling

This protocol describes a standard and reliable method for forming an amide bond between
3,4,5-Trifluorocinnamic acid and a generic amine.

¢ Activation: Dissolve 3,4,5-Trifluorocinnamic acid (1.0 eq) and 1-Hydroxybenzotriazole
(HOBL) (1.1 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or
Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

o Causality: HOBLt is an additive that suppresses side reactions and minimizes racemization
(if applicable), leading to a cleaner reaction and higher yield.

e Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-
wise to the solution and stir for 20 minutes at 0 °C.

o Causality: EDC is a water-soluble carbodiimide that acts as a dehydrating agent,
activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which
then reacts with HOBL.

o Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

» Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring
overnight.

o Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCI, saturated
sodium bicarbonate solution, and brine.

o Causality: The acidic wash removes unreacted amine and basic byproducts. The basic
wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual
water.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The resulting crude amide can be purified by column
chromatography or recrystallization.
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Safety and Handling

As with any laboratory chemical, proper handling of 3,4,5-Trifluorocinnamic acid is essential.
o Hazard Codes: Xi (Irritant)[2].
e Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin[2].

» Safety Statements: S26 - In case of contact with eyes, rinse immediately with plenty of water
and seek medical advice. S36 - Wear suitable protective clothing[2].

e Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear
safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

3,4,5-Trifluorocinnamic acid, with a molecular weight of 202.13 g/mol , is more than a simple
chemical entity; it is a strategically designed tool for modern chemical research. Its trifluorinated
structure imparts desirable properties that are highly sought after in the field of drug discovery,
including enhanced metabolic stability and the potential for increased target affinity. The
straightforward and robust synthetic routes to this compound, coupled with the versatility of its
carboxylic acid functional group, position it as a valuable scaffold for building complex
molecules with significant therapeutic potential. This guide provides the foundational
knowledge required for researchers to confidently incorporate this promising building block into
their synthetic and drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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